molecular formula C9H8N4O2 B8660031 4-(2'-Amino-imidazol-1'-yl)nitrobenzene

4-(2'-Amino-imidazol-1'-yl)nitrobenzene

Cat. No.: B8660031
M. Wt: 204.19 g/mol
InChI Key: DQPFXUXGSRPQPF-UHFFFAOYSA-N
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Description

4-(2'-Amino-imidazol-1'-yl)nitrobenzene is a synthetic organic compound featuring a nitrobenzene group linked to a 2-aminoimidazole heterocycle. This structure combines an electron-deficient aromatic system with an electron-rich, biologically significant heterocycle, making it a valuable building block in medicinal chemistry and chemical biology research. The 2-aminoimidazole scaffold is a prominent pharmacophore in drug discovery due to its ability to participate in hydrogen bonding and metal coordination, which facilitates interactions with various biological targets . Derivatives of this core structure are investigated for a wide spectrum of biological activities, including potential anticancer , antimicrobial , and antifungal properties . The nitroaromatic moiety can serve as a versatile synthetic handle for further functionalization or be studied in the context of reductive activation. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, such as fused heterocyclic systems, or as a core structure for developing novel enzyme inhibitors and molecular probes. This product is intended for research applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

1-(4-nitrophenyl)imidazol-2-amine

InChI

InChI=1S/C9H8N4O2/c10-9-11-5-6-12(9)7-1-3-8(4-2-7)13(14)15/h1-6H,(H2,10,11)

InChI Key

DQPFXUXGSRPQPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to nitroaromatic and heterocyclic derivatives with analogous functional groups (Table 1):

Table 1. Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Key Features
4-(2'-Amino-imidazol-1'-yl)nitrobenzene Nitrobenzene Nitro (-NO₂), 2-aminoimidazole Electron-deficient core; bioactivity potential
Nitrobenzene Benzene Nitro (-NO₂) Simple nitroaromatic; industrial solvent
4-Nitro-4'-hydroxy-azobenzene (D) Azobenzene Nitro (-NO₂), hydroxyl (-OH) Azo chromophore; pH-sensitive
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide Nitroimidazole Nitroimidazole, fluorobenzyl Radiopharmaceutical precursor; fluorine substitution

Physicochemical Properties

Solubility and Reactivity :

  • Azo Derivatives (B–H) : Compounds like 4-Nitro-4'-hydroxy-azobenzene (D) exhibit higher polarity from hydroxyl groups, enhancing solubility in polar solvents .
  • Nitroimidazole Analogues : Fluorinated derivatives (e.g., [¹⁹F]FBNA) show increased lipophilicity due to fluorine, favoring blood-brain barrier penetration .

Stability :

  • Nitrobenzene is thermally stable but reactive with reducing agents, leading to aniline formation .
  • The aminoimidazole group in the target compound may enhance susceptibility to electrophilic substitution or oxidation compared to unsubstituted nitrobenzene.

Q & A

Q. What are the established synthetic routes for 4-(2'-Amino-imidazol-1'-yl)nitrobenzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling nitrobenzene derivatives with imidazole precursors. A common method includes:

  • Step 1: Condensation of 4-nitrobenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring, followed by functionalization with an amino group .
  • Step 2: Optimization of reaction parameters:
    • Solvent: Ethanol or acetic acid for reflux (70–80°C).
    • Catalysts: Acidic conditions (e.g., HCl) to promote cyclization.
    • Yield: Reported yields range from 60–85%, depending on purity of intermediates and reaction time .

Q. What analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

Technique Purpose Key Observations
NMR Confirm molecular structurePeaks for nitro (-NO₂) at δ 8.2–8.5 ppm (aromatic protons) and imidazole protons at δ 7.1–7.4 ppm .
IR Identify functional groupsStretching vibrations for -NO₂ (~1520 cm⁻¹) and N-H (imidazole, ~3400 cm⁻¹) .
MS Molecular weight verificationMolecular ion peak [M+H]⁺ at m/z 245.2 (calculated for C₉H₈N₄O₂) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Answer:

  • QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can predict bioactivity by analyzing substituent effects. For example:
    • Electron-withdrawing groups (e.g., -NO₂) at the para position increase electrophilicity, enhancing interactions with biological targets .
    • Amino group substitution on the imidazole ring improves solubility and hydrogen-bonding capacity .
  • Methodology: Computational tools (e.g., Gaussian, AutoDock) simulate binding affinities to enzymes or receptors, guiding synthetic prioritization .

Q. How should researchers address contradictions in spectral data during characterization?

Answer: Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from:

  • Tautomerism: Imidazole rings exhibit prototropic tautomerism, leading to variable proton environments. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to resolve .
  • Impurity Artifacts: Byproducts from incomplete nitro reduction or side reactions. Validate via HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition?

Answer:

  • Hypothesis: The nitro group acts as a Michael acceptor, covalently binding to cysteine residues in enzyme active sites (e.g., tyrosine kinases) .
  • Validation:
    • Kinetic Assays: Measure IC₅₀ values under varying substrate concentrations.
    • X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., PDB ID 3Q4Z analogs) .

Data-Driven Research Challenges

Q. How can researchers optimize reaction conditions to mitigate nitro group reduction during synthesis?

Answer:

  • Challenge: Nitro groups may undergo unintended reduction to amines under acidic/reducing conditions.
  • Solutions:
    • Catalyst Screening: Use Pd/C or Raney Ni in controlled hydrogenation (1–2 atm H₂) to preserve the nitro moiety .
    • Real-Time Monitoring: In-situ FTIR to track nitro group integrity during reflux .

Q. What strategies resolve low reproducibility in biological assays for this compound?

Answer:

  • Issue: Variability in IC₅₀ values across studies.
  • Approach:
    • Standardized Protocols: Pre-equilibrate compounds in assay buffers (e.g., PBS, pH 7.4) to prevent aggregation.
    • Positive Controls: Compare with known inhibitors (e.g., Metronidazole for nitroimidazole analogs) .

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